gamma-Dodecalactone

Description

γ-dodecalactone is a natural product found in Nothomyrmecia macrops, Polygala senega, and other organisms with data available.

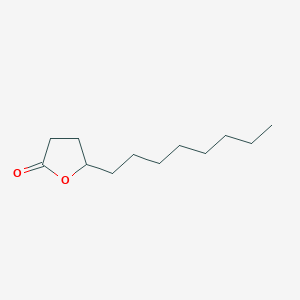

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-octyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCZPLRVAWXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047190 | |

| Record name | gamma-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |

| Record name | gamma-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | gamma-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2305-05-7, 57084-18-1 | |

| Record name | γ-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Dodecalactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-5-octylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Elucidation of the γ-Dodecalactone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidation of the γ-dodecalactone biosynthesis pathway. It covers the primary metabolic routes, key enzymatic players, and quantitative data from various microbial production systems. Detailed experimental protocols for pivotal experiments are provided, alongside visual representations of the core pathways and workflows to facilitate a deeper understanding of this important biochemical process.

Introduction to γ-Dodecalactone

Gamma-dodecalactone is a naturally occurring flavor and fragrance compound with a characteristic fruity, peach-like aroma. It is a member of the gamma-lactone family, which are cyclic esters.[1] Beyond its use in the food and cosmetic industries, the study of its biosynthesis is of significant interest for metabolic engineering and the development of novel biocatalytic processes. This guide focuses on the microbial pathways leading to the synthesis of γ-dodecalactone, which are broadly categorized into the biotransformation of hydroxylated fatty acids and de novo synthesis from simpler carbon sources.

Biosynthesis Pathways of γ-Dodecalactone

The microbial production of γ-dodecalactone is primarily achieved through two main routes: the peroxisomal β-oxidation of ricinoleic acid, predominantly in yeasts, and a pathway originating from oleic acid found in some bacteria. Furthermore, advances in synthetic biology have enabled the design of novel de novo biosynthesis pathways in engineered microorganisms.

Biotransformation of Ricinoleic Acid in Yeasts

The most extensively studied pathway for γ-dodecalactone production involves the biotransformation of ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), the primary component of castor oil.[2] Oleaginous yeasts, particularly Yarrowia lipolytica, are highly efficient in this process.[3] The pathway involves the sequential shortening of the ricinoleic acid carbon chain via the peroxisomal β-oxidation cycle.

The key steps are as follows:

-

Activation: Ricinoleic acid is activated to its coenzyme A (CoA) ester, ricinoleoyl-CoA.

-

β-Oxidation Cycles: Ricinoleoyl-CoA undergoes multiple rounds of β-oxidation. Each cycle consists of four enzymatic reactions:

-

Oxidation: Catalyzed by acyl-CoA oxidase (Aox).

-

Hydration: Catalyzed by enoyl-CoA hydratase.

-

Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase (Hdh).

-

Thiolysis: Catalyzed by 3-ketoacyl-CoA thiolase (Thi).[3]

-

-

Formation of 4-Hydroxydodecanoic Acid: After a specific number of β-oxidation cycles, the intermediate 4-hydroxydodecanoyl-CoA is formed.

-

Lactonization: This intermediate is then hydrolyzed and undergoes spontaneous intramolecular esterification (lactonization) under acidic conditions to form γ-dodecalactone.

References

The Ubiquitous Peach Aroma: A Technical Guide to the Natural Occurrence of Gamma-Lactone in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of γ-decalactone and its homolog, γ-dodecalactone, in various fruits. These lactones are significant contributors to the characteristic aroma of many fruits, most notably peach, and are of considerable interest to the food, fragrance, and pharmaceutical industries. This document details their quantitative occurrence, comprehensive experimental protocols for their analysis, and the biosynthetic pathways involved in their formation.

Quantitative Occurrence of Gamma-Lactones in Fruits

γ-Decalactone is a naturally occurring flavor compound found in a wide variety of fruits, contributing a characteristic sweet, fruity, and peach-like aroma.[1][2] Its concentration can vary significantly depending on the fruit species, cultivar, and stage of ripeness.[2] Similarly, γ-dodecalactone, which imparts a creamy, buttery, and fruity aroma, is also found in several fruits. The following tables summarize the available quantitative data for the concentration of these two lactones in various fruits.

Table 1: Quantitative Occurrence of γ-Decalactone in Various Fruits

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Peach (Prunus persica) | 'Fenghuayulu' (high-aroma) | Progressively increases from 124 to 132 days after full bloom | [3] |

| Peach (Prunus persica) | 'Achutao' (low-aroma) | Not detectable | [3] |

| Peach (Prunus persica) | Gleason Early Elberta (tree-ripe) | Predominant lactone | [4] |

| Peach (Prunus persica) | Flat peaches | Key volatile | [5][6] |

| Apricot (Prunus armeniaca) | Not specified | Key aroma compound | [7] |

| Strawberry (Fragaria × ananassa) | Various producing cultivars | Present (variable) | [8][9][10] |

| Strawberry (Fragaria × ananassa) | 'Misohyang' | High content | [2] |

| Pineapple (Ananas comosus) | Not specified | Present | [8] |

| Plum (Prunus domestica) | Not specified | Present | [2][8][11] |

| Guava (Psidium guajava) | Not specified | Present | [12] |

Note: Specific quantitative data for plum and guava is limited in the reviewed literature.

Table 2: Quantitative Occurrence of γ-Dodecalactone in Various Fruits

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Peach (Prunus persica) | Gleason Early Elberta (tree-ripe) | Present | [4] |

| Peach (Prunus persica) | Flat peaches | Key volatile | [5] |

| Strawberry (Fragaria × ananassa) | Not specified | Present | [13] |

| Pineapple (Ananas comosus) | 'MD2' | 1.0 ± 0.0 | [14] |

Experimental Protocols

The accurate extraction, identification, and quantification of γ-lactones from complex fruit matrices require precise and validated analytical methodologies. The most common techniques employed are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Solvent Extraction followed by GC-MS analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is highly suitable for the analysis of volatile and semi-volatile compounds, such as γ-lactones, in the headspace of a fruit sample.

1. Sample Preparation:

-

Weigh a precise amount of fresh or frozen fruit tissue (e.g., 5-10 g) into a headspace vial.

-

For frozen samples, grind the tissue to a fine powder under liquid nitrogen to ensure homogeneity.

-

Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

-

Add a known concentration of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog) for accurate quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

-

Injection: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C).

-

Separation: Separate the compounds on a suitable capillary column (e.g., DB-WAX, HP-5MS) using a programmed temperature gradient.

-

Detection and Identification: Detect the eluted compounds using a mass spectrometer. Identify γ-decalactone and γ-dodecalactone by comparing their mass spectra and retention times with those of authentic standards.

-

Quantification: Quantify the target lactones by comparing their peak areas to that of the internal standard and constructing a calibration curve with standards of known concentrations.

Protocol 2: Solvent Extraction with GC-MS Analysis

This method involves the use of organic solvents to extract a broader range of compounds, including less volatile lactones, from the fruit matrix.

1. Sample Preparation and Extraction:

-

Homogenize a known weight of the fruit sample (e.g., 20-50 g) with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or a mixture of pentane (B18724) and diethyl ether) in a blender or homogenizer.

-

Add a known amount of an internal standard prior to homogenization.

-

Separate the organic phase from the solid and aqueous phases by centrifugation or filtration.

-

Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

2. Concentration:

-

Carefully concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen to avoid the loss of volatile compounds.

3. GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Perform the separation, identification, and quantification of γ-lactones as described in the HS-SPME protocol.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the analysis of γ-lactones in fruits.

Biosynthetic Pathway of γ-Decalactone

The biosynthesis of γ-decalactone in plants is understood to proceed through the β-oxidation of fatty acids.[2] One of the primary precursors is believed to be ricinoleic acid (12-hydroxy-9-octadecenoic acid).[2]

Caption: Simplified biosynthetic pathway of γ-decalactone from ricinoleic acid.

References

- 1. Deciphering gamma-decalactone biosynthesis in strawberry fruit using a combination of genetic mapping, RNA-Seq and eQTL analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HS-SPME-GC–MS Volatile Profile Characterization of Peach (Prunus persica L. Batsch) Varieties Grown in the Eastern Balkan Peninsula - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral gamma-lactones, key compounds to apricot flavor: sensory evaluation, quantification, and chirospecific analysis in different varieties [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) [frontiersin.org]

- 11. perfumerflavorist.com [perfumerflavorist.com]

- 12. (R)-(+)-Gamma-Dodecalactone natural manufacturers and suppliers in China - ODOWELL [odowell.com]

- 13. researchgate.net [researchgate.net]

- 14. Classification of different pineapple varieties grown in Malaysia based on volatile fingerprinting and sensory analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discerning Nose: A Technical Guide to the Sensory Properties of Gamma-Dodecalactone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distinct sensory characteristics of the (R) and (S) enantiomers of gamma-dodecalactone (B1217428), a significant aroma compound in the flavor and fragrance industry. A comprehensive understanding of the stereochemistry-odor relationship is paramount for targeted applications in product development and sensory science. This document outlines the quantitative sensory data, detailed experimental methodologies for sensory and chromatographic analysis, and the underlying biochemical signaling pathways of olfaction.

Sensory Profile and Olfactory Thresholds

The enantiomers of this compound exhibit marked differences in their sensory properties, a testament to the chiral nature of olfactory perception. The (R)-enantiomer is characterized by a potent, fruity, and sweet aroma, while the (S)-enantiomer presents a less intense, fatty, and milky scent profile. These qualitative distinctions are further substantiated by quantitative differences in their odor detection thresholds.

Table 1: Sensory Descriptors of this compound Enantiomers

| Enantiomer | Sensory Descriptors |

| (R)-(+)-gamma-Dodecalactone | Strong, fruity-sweet, bloomy, with aldehydic and woody aspects.[1] |

| (S)-(-)-gamma-Dodecalactone | Fatty-fruity, milky note, less intense than the (R)-isomer.[1] |

The odor detection threshold, the minimum concentration of a substance detectable by the human nose, varies significantly between the two enantiomers. The (R)-enantiomer is perceivable at a much lower concentration than its (S)-counterpart, indicating a higher potency and affinity for its corresponding olfactory receptors.

Table 2: Odor Detection Thresholds of this compound Enantiomers in Red Wine

| Enantiomer | Odor Detection Threshold (µg/L) |

| (R)-(+)-gamma-Dodecalactone | 8[1][2][3] |

| (S)-(-)-gamma-Dodecalactone | 39[1] |

Experimental Protocols

The determination of the sensory properties of chiral compounds necessitates rigorous and well-defined experimental methodologies to ensure accuracy and reproducibility. The following sections detail the standard protocols for sensory panel evaluation and chiral gas chromatography-olfactometry.

Sensory Panel Evaluation for Odor Threshold Determination (ASTM E679)

The determination of odor detection thresholds for the this compound enantiomers is conducted using a sensory panel and follows the methodology outlined in ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][4][5]

Panelist Selection and Training:

-

Panelists are screened for their sensory acuity and undergo training to recognize and scale the intensity of various odor attributes.

Sample Preparation:

-

A series of dilutions of the enantiomerically pure (R)- and (S)-gamma-dodecalactone are prepared in a specific medium, such as dry red wine.[2][3]

-

The concentrations are prepared in an ascending series.

Evaluation Procedure:

-

A forced-choice method is utilized, where panelists are presented with a set of samples, typically three, one of which contains the odorant at a specific concentration, while the others are blanks (the medium without the added odorant).[6]

-

Panelists are required to identify the sample that is different from the others.[6]

-

The presentation of concentrations proceeds from lowest to highest.

-

The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified.

-

The group threshold is calculated as the geometric mean of the individual thresholds.

References

An In-depth Technical Guide to the Structural Characterization of γ-Dodecalactone

For Researchers, Scientists, and Drug Development Professionals

Gamma-dodecalactone (γ-dodecalactone) is a naturally occurring fatty acid lactone found in various fruits and dairy products, prized for its characteristic sweet, fruity, and peach-like aroma. Beyond its use in the flavor and fragrance industries, its potential biological activities, including immunomodulatory effects, have garnered interest in the pharmaceutical and biotechnology sectors.[1] A thorough structural characterization is paramount for its identification, purity assessment, and for understanding its structure-activity relationships. This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation and characterization of γ-dodecalactone.

Fundamental Properties

γ-Dodecalactone, with the chemical formula C₁₂H₂₂O₂, has a molecular weight of 198.30 g/mol .[2][3] It is a colorless to pale yellow oily liquid with a distinct fruity odor.[2][4] The molecule contains a five-membered lactone ring with an octyl side chain, and a chiral center at the C-4 position of the lactone ring, leading to the existence of (R) and (S) enantiomers.[5]

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the identification and structural confirmation of γ-dodecalactone, providing information about its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the analysis of volatile and semi-volatile compounds like γ-dodecalactone. In electron ionization (EI) mode, γ-dodecalactone exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 198. The most abundant fragment, the base peak, appears at m/z 85, which corresponds to the γ-butyrolactone ring formed after the cleavage of the octyl side chain.[2][3]

Table 1: Key Mass Fragments of γ-Dodecalactone in GC-MS (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 198 | Low | Molecular Ion [C₁₂H₂₂O₂]⁺ |

| 85 | 99.99% | [C₄H₅O₂]⁺ (γ-butyrolactone ring) |

| 41 | ~23% | [C₃H₅]⁺ |

| 29 | ~28% | [C₂H₅]⁺ |

| 55 | ~17% | [C₄H₇]⁺ |

Data sourced from PubChem and other analytical databases.[3]

Electrospray Ionization (ESI) Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS), particularly with a time-of-flight (TOF) analyzer, can also be employed, especially for analyzing less volatile derivatives or for studies in complex matrices. Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ at m/z 199 would typically show a loss of water and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of γ-dodecalactone, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of γ-dodecalactone shows characteristic signals for the protons in the lactone ring and the octyl side chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the lactone is a key diagnostic signal, typically appearing far downfield.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for γ-Dodecalactone (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O (C1) | - | ~177.0 |

| CH₂ (C2) | ~2.4-2.6 (m) | ~29.0 |

| CH₂ (C3) | ~1.9-2.2 (m) | ~28.0 |

| CH (C4) | ~4.4-4.6 (m) | ~81.0 |

| CH₂ (C5) | ~1.6-1.8 (m) | ~35.0 |

| (CH₂)₆ (C6-C11) | ~1.2-1.4 (br m) | ~22.0-32.0 |

| CH₃ (C12) | ~0.8-0.9 (t) | ~14.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in γ-dodecalactone. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the lactone ring.

Table 3: Characteristic FTIR Absorption Bands for γ-Dodecalactone

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |

| ~1180 | Strong | C-O stretch (ester) |

Data is indicative and can vary based on the sampling method (e.g., neat, KBr pellet).

Chiroptical Techniques for Enantiomeric Differentiation

Since γ-dodecalactone is a chiral molecule, chiroptical methods are essential for distinguishing between its enantiomers, which can have different sensory and biological properties.[5]

Chiral Gas Chromatography (GC)

The most widely used method for the separation and quantification of the (R) and (S) enantiomers of γ-dodecalactone is chiral GC.[6] This technique utilizes a stationary phase that is itself chiral, allowing for the differential interaction and thus separation of the enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

CD and ORD spectroscopy measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. These techniques can be used to determine the enantiomeric purity and absolute configuration of γ-dodecalactone.[7] The sign of the Cotton effect in ORD and the sign of the CD band corresponding to the n→π* transition of the lactone chromophore are characteristic of each enantiomer.

Experimental Protocols

GC-MS Analysis

Objective: To identify and confirm the structure of γ-dodecalactone.

Methodology:

-

Sample Preparation: Dilute the γ-dodecalactone sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For samples in complex matrices, a prior extraction step such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) may be necessary.[8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-350.

-

-

Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and interpret the fragmentation pattern.

NMR Spectroscopy

Objective: To elucidate the complete chemical structure of γ-dodecalactone.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified γ-dodecalactone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the respective nuclei in the molecule.

Visualizations

References

- 1. This compound CAS 2305-05-7 - Research Compound [benchchem.com]

- 2. Buy this compound | 2305-05-7 [smolecule.com]

- 3. This compound | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zhishangchem.com [zhishangchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Botanical Essence: A Technical Guide to the Discovery and Isolation of Gamma-Dodecalactone from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-dodecalactone (B1217428) (γ-dodecalactone) is a naturally occurring chiral lactone that contributes significantly to the characteristic aroma of many fruits, particularly those with stone fruits like peaches and apricots. Its pleasant, fruity, and creamy scent has made it a valuable compound in the flavor, fragrance, and pharmaceutical industries. While biotechnological production methods are prevalent for commercial supply, the study of its natural occurrence, isolation from plant sources, and biosynthetic pathways remains a critical area of research for understanding fruit biochemistry, developing natural flavor profiles, and exploring potential pharmacological applications. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of γ-dodecalactone from plant sources, complete with experimental protocols and a summary of its natural concentrations.

Natural Occurrence and Quantitative Data

This compound has been identified as a key aroma compound in a variety of fruits. Its concentration can vary significantly depending on the species, cultivar, and stage of ripeness. The following table summarizes available quantitative data on the concentration of this compound in different plant sources.

| Plant Source | Cultivar/Variety | Concentration | Reference |

| Peach (Prunus persica) | 'Huangguifei' | 0.13% of total volatiles | [1] |

| Peach (Prunus persica) | Various | Present, key aroma compound | [2][3] |

| Apricot (Prunus armeniaca) | Various | Key aroma compound | [4] |

| Strawberry (Fragaria × ananassa) | Various | Present, contributes to fruity aroma | [5][6] |

| Mango (Mangifera indica) | Various | Present |

Note: Quantitative data for γ-dodecalactone in many fruits is often reported as a relative percentage of the total volatile compounds or with qualitative descriptors of its contribution to the aroma profile. Absolute concentration data can be limited and highly variable.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of γ-dodecalactone from complex plant matrices require sensitive and specific analytical techniques. The two primary methods employed are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction, both typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample, minimizing solvent use.

1. Sample Preparation:

- Homogenize a known weight of fresh fruit tissue (e.g., 5 g) in a blender or with a mortar and pestle, preferably under liquid nitrogen to prevent enzymatic degradation.

- Transfer the homogenized sample to a headspace vial (e.g., 20 mL).

- Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

- For quantitative analysis, add a known amount of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog of γ-dodecalactone).

2. HS-SPME Procedure:

- Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

- Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C).

- Separate the compounds on a suitable capillary column (e.g., DB-5ms, HP-INNOWax).

- The GC oven temperature program should be optimized for the separation of lactones, for example: initial temperature of 40 °C for 2 min, ramp at 5 °C/min to 240 °C, and hold for 5 min.

- Identify γ-dodecalactone by its mass spectrum and retention time compared to an authentic standard.

- Quantify the compound by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Solvent Extraction with GC-MS Analysis

This method involves the direct extraction of compounds from the plant matrix using an organic solvent.

1. Sample Preparation:

- Homogenize a known weight of fresh fruit tissue (e.g., 10 g) with a suitable solvent (e.g., diethyl ether, dichloromethane, or a mixture of pentane (B18724) and dichloromethane).

- For quantitative analysis, add a known amount of an internal standard prior to extraction.

2. Extraction Procedure:

- Agitate the mixture (e.g., using a shaker or sonicator) for a sufficient time to ensure thorough extraction (e.g., 30-60 minutes).

- Separate the organic solvent layer from the solid fruit matrix, typically by centrifugation or filtration.

- Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

- Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the concentration of the analytes.

3. GC-MS Analysis:

- Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

- Follow a similar GC-MS analysis procedure as described for the HS-SPME method for separation, identification, and quantification.

Biosynthesis of this compound in Plants

The biosynthesis of γ-dodecalactone in plants is a complex process that originates from fatty acid metabolism. While the complete pathway is still under investigation and may vary between species, a general consensus points to a multi-step enzymatic conversion.

The proposed pathway begins with a C12 fatty acid, which undergoes hydroxylation at the γ-position (C-4) by a cytochrome P450 monooxygenase. This hydroxylated fatty acid is then activated to its corresponding acyl-CoA ester. Subsequent intramolecular cyclization, potentially catalyzed by an alcohol acyltransferase (AAT) or occurring spontaneously, leads to the formation of γ-dodecalactone. In some fruits, a β-oxidation pathway is also implicated, where longer-chain fatty acids are shortened to the C12 precursor. Key enzymes that have been identified to be involved in lactone biosynthesis in fruits include acyl-CoA oxidase (ACX) in peaches and a fatty acid desaturase (FaFAD1) in strawberries.[2][7][8]

Visualizations

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Caption: Experimental workflow for Solvent Extraction-GC-MS analysis.

Caption: Proposed biosynthetic pathway of γ-dodecalactone in plants.

Conclusion

The discovery and isolation of γ-dodecalactone from plant sources provide valuable insights into fruit aroma chemistry and plant biochemistry. The methodologies outlined in this guide, particularly HS-SPME and solvent extraction coupled with GC-MS, offer robust approaches for the accurate quantification of this important lactone. Further research into the plant-specific biosynthetic pathways of γ-dodecalactone will not only enhance our understanding of natural flavor formation but also open new avenues for the metabolic engineering of crops with desirable aroma profiles and the development of novel, natural compounds for various industrial applications.

References

- 1. Frontiers | Characterization of volatile constituents and odorous compounds in peach (Prunus persica L) fruits of different varieties by gas chromatography–ion mobility spectrometry, gas chromatography–mass spectrometry, and relative odor activity value [frontiersin.org]

- 2. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HS-SPME-GC–MS Volatile Profile Characterization of Peach (Prunus persica L. Batsch) Varieties Grown in the Eastern Balkan Peninsula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acyl-CoA oxidase 1 is involved in γ-decalactone release from peach (Prunus persica) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering gamma-decalactone biosynthesis in strawberry fruit using a combination of genetic mapping, RNA-Seq and eQTL analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of γ-Dodecalactone: A Technical Guide

Introduction

γ-Dodecalactone (C₁₂H₂₂O₂) is a naturally occurring fatty acid lactone found in various fruits and dairy products, prized for its creamy, fruity, and peach-like aroma.[1][2] Its characteristic flavor and fragrance profile make it a valuable compound in the food, beverage, and cosmetic industries. Accurate identification and quantification of γ-dodecalactone are crucial for quality control and product development. This technical guide provides an in-depth overview of the spectroscopic techniques used for its analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in drug development and quality assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of γ-dodecalactone by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of γ-dodecalactone exhibits characteristic signals corresponding to the protons in its aliphatic chain and lactone ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (CH-O) | ~4.4 | Multiplet | |

| H-2 (CH₂) | ~2.4 | Multiplet | |

| H-3 (CH₂) | ~1.8 - 2.2 | Multiplet | |

| H-5 to H-11 (CH₂) | ~1.2 - 1.6 | Multiplet | |

| H-12 (CH₃) | ~0.9 | Triplet |

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (C=O) | ~177 |

| C-4 (CH-O) | ~80 |

| C-5 (CH₂) | ~35 |

| C-2 (CH₂) | ~29 |

| C-3 (CH₂) | ~28 |

| C-6 to C-11 (CH₂) | ~22 - 32 |

| C-12 (CH₃) | ~14 |

Note: These are approximate chemical shifts. Actual values can vary based on experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of γ-dodecalactone is essential for reproducible results.

-

Sample Preparation: Dissolve approximately 5-10 mg of γ-dodecalactone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard ¹H NMR experiments are typically run at frequencies of 300-600 MHz.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.[3]

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the γ-dodecalactone structure. For the ¹³C NMR spectrum, assign the chemical shifts to the corresponding carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of γ-dodecalactone is characterized by a strong absorption band corresponding to the carbonyl group of the lactone ring.

IR Spectral Data

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| C=O (Lactone) | Stretch | ~1770 - 1735 |

| C-O | Stretch | ~1250 - 1150 |

| C-H (Aliphatic) | Stretch | ~2960 - 2850 |

| C-H (Aliphatic) | Bend | ~1470 - 1450 |

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a liquid sample like γ-dodecalactone.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat γ-dodecalactone directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition: Collect the IR spectrum over a typical range of 4000-400 cm⁻¹. The spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the γ-dodecalactone molecule. The most prominent peak will be the C=O stretch of the lactone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectral Data

Electron Ionization (EI) is a common ionization technique used for volatile compounds like γ-dodecalactone.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 198 | Low | Molecular Ion [M]⁺ |

| 85 | 100 | Base Peak, [C₄H₅O₂]⁺ (lactone ring fragment) |

| 55 | ~17 | Alkyl chain fragment |

| 43 | ~14 | Alkyl chain fragment |

| 41 | ~23 | Alkyl chain fragment |

| 29 | ~28 | Alkyl chain fragment |

Note: Relative intensities are approximate and can vary between instruments.

The mass spectrum is characterized by a weak molecular ion peak at m/z 198 and a prominent base peak at m/z 85.[1][4] The base peak results from the cleavage of the octyl side chain, highlighting the stability of the five-membered lactone ring fragment.[1]

Experimental Protocol for MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like γ-dodecalactone.

-

Sample Preparation: Prepare a dilute solution of γ-dodecalactone in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is around 1 mg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound is vaporized and separated from other components on a capillary column based on its boiling point and polarity.

-

Ionization: As the γ-dodecalactone elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for confirmation.[2][4]

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the correlation between the spectroscopic data and the molecular structure of γ-dodecalactone.

Caption: Workflow for the spectroscopic analysis of γ-dodecalactone.

Caption: Correlation of spectroscopic data to structural features of γ-dodecalactone.

References

An In-depth Technical Guide on the Thermal Properties of gamma-Dodecalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of gamma-dodecalactone (B1217428), a widely used fragrance and flavoring agent. The information is compiled from various safety data sheets and chemical property databases to ensure accuracy and relevance for scientific and professional applications. This document is intended to serve as a key resource for handling, storage, and experimental design involving this compound.

Quantitative Thermal Properties

The thermal characteristics of this compound are critical for its safe handling and application in various industrial and research settings. The following table summarizes the key quantitative data available from multiple sources.

| Thermal Property | Value | Conditions | Citations |

| Melting Point | 17 - 18 °C (63 - 64 °F) | At 760.00 mm Hg | [1][2][3][4][5][6][7][8] |

| Boiling Point | 311 °C (591.8 °F) | [9] | |

| 130.00 to 132.00 °C | At 1.50 mm Hg | [1][6][7][8][10][11] | |

| 140.00 to 145.00 °C | At 5.00 mm Hg | [1][2] | |

| 134-140 °C | At 3 Torr | [3] | |

| 131 °C | [12] | ||

| Flash Point | > 110.00 °C (> 230.00 °F) | Closed Cup | [1][9][12] |

| 109 °C (228 °F) | Closed Cup | [2][5][6][7][13] | |

| Autoignition Temperature | Not available | [2][14] | |

| Decomposition Temperature | Not available | [2][14] | |

| Specific Heat Capacity | Data not available | ||

| Thermal Conductivity | Data not available |

Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound were not found in the reviewed literature, this section outlines the general methodologies used to determine the key thermal properties listed above. These descriptions are based on standard analytical techniques.

Melting Point Determination: The melting point of a substance is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded. For a substance like this compound, which has a melting point near room temperature, a cooled stage apparatus might be necessary for precise measurement.

Boiling Point Determination: The boiling point is measured as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is often employed. A sample is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. Given that this compound's boiling point is often reported under vacuum, a vacuum distillation setup is used to control the pressure.

Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as cited for this compound, is more common for safety applications as it contains the vapors and typically gives a lower, more conservative value. A sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite momentarily.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of thermal analysis and safety considerations, the following diagrams are provided.

Stability and Reactivity

This compound is stable under normal ambient temperatures and recommended storage conditions.[2] It is crucial to store it in a cool, well-ventilated place in a tightly closed container, protected from heat, light, and sources of ignition.[1][12]

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[13] Contact with these materials should be avoided as it may lead to hazardous reactions.

Under fire conditions, thermal decomposition or combustion of this compound may produce harmful gases or vapors, including carbon oxides (carbon monoxide and carbon dioxide).[13] While the product itself is not flammable, appropriate extinguishing media such as alcohol-resistant foam, carbon dioxide, dry powder, or water fog should be used for surrounding fires.[2]

Conclusion

References

- 1. This compound, 2305-05-7 [thegoodscentscompany.com]

- 2. synerzine.com [synerzine.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Buy this compound | 2305-05-7 [smolecule.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. γ-十二内酯 natural, ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. g-Dodecalactone = 97 , FCC, FG 2305-05-7 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. ScenTree - this compound (CAS N° 2305-05-7) [scentree.co]

- 10. chemimpex.com [chemimpex.com]

- 11. chemicalbull.com [chemicalbull.com]

- 12. prod.adv-bio.com [prod.adv-bio.com]

- 13. chemicalbull.com [chemicalbull.com]

- 14. chemtexusa.com [chemtexusa.com]

The Solubility of γ-Dodecalactone: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of gamma-dodecalactone (B1217428) (γ-dodecalactone), a widely used fragrance and flavor compound. Due to a scarcity of precise, publicly available quantitative data across a broad range of solvents, this document summarizes existing qualitative and semi-quantitative information and provides a detailed experimental protocol for researchers to determine the solubility of γ-dodecalactone in specific solvents relevant to their work.

Core Concepts in Solubility

The solubility of a substance is its capacity to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. γ-Dodecalactone, a lactone, possesses both a polar ester group and a long, nonpolar alkyl chain. This amphipathic nature influences its solubility across a spectrum of solvents. As γ-dodecalactone is a liquid at room temperature, in many common organic solvents, it can be considered miscible rather than having a discrete solubility limit.

Solubility Profile of γ-Dodecalactone

A review of technical data sheets, safety data, and scientific literature provides a general, though sometimes conflicting, solubility profile for γ-dodecalactone.

Quantitative Solubility Data

Quantitative data for the solubility of γ-dodecalactone is limited. The following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 25 | 41.54 mg/L (estimated) | [1][2] |

| Ethanol (B145695) (95%) | Not Specified | 1 mL in 1 mL | [3][4] |

It is important to note the conflicting reports regarding ethanol. While some sources indicate high solubility or miscibility ("1 ml in 1 ml 95% alcohol"), others describe it as only "slightly soluble" in ethanol and methanol.[5] This discrepancy highlights the need for empirical determination of solubility for specific applications.

Qualitative Solubility Data

A summary of the qualitative solubility information is presented below.

| Solvent Class | General Solubility | Specific Solvents and Notes | Source(s) |

| Alcohols | Soluble | Soluble in alcohol. Contradictory reports exist for ethanol and methanol. | [1][4][5] |

| Highly Polar Solvents | Insoluble / Very Low | Generally reported as insoluble in water. | [1][6] |

| Oils (Fixed Oils) | Soluble | Soluble in some fixed oils. | [7] |

| General Organic Solvents | Soluble | Generally described as soluble in organic solvents. | [4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for γ-dodecalactone, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the solubility of a liquid compound in a liquid solvent.

Objective

To determine the concentration of γ-dodecalactone in a saturated solution of a given solvent at a specified temperature.

Materials

-

γ-Dodecalactone (high purity)

-

Selected solvent(s) (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), or a High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV).

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of γ-dodecalactone in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Preparation of the Test System: In a glass vial, add an excess amount of γ-dodecalactone to a known volume of the selected solvent. A distinct second phase of undissolved γ-dodecalactone should be visible to ensure saturation.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The agitation should be vigorous enough for thorough mixing.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for the separation of the two phases. To further ensure complete separation of the undissolved γ-dodecalactone, centrifuge the vials at a controlled temperature.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe. Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of γ-dodecalactone. The calibration curve generated from the standard solutions will be used for this purpose.

-

Data Reporting: Calculate the solubility of γ-dodecalactone in the solvent based on the concentration of the saturated solution and the dilution factor. The results should be reported in units such as mg/mL or g/100g .

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: A flowchart of the shake-flask method for solubility determination.

Caption: Factors influencing the solubility of γ-dodecalactone.

References

- 1. This compound, 2305-05-7 [thegoodscentscompany.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. This compound | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 2305-05-7 [smolecule.com]

- 5. This compound (2305-05-7) | Quality Chemical Dealer [chemicalbull.com]

- 6. Fragrance University [fragranceu.com]

- 7. ScenTree - this compound (CAS N° 2305-05-7) [scentree.co]

An In-depth Technical Guide to the Fruity and Creamy Aroma of gamma-Dodecalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gamma-dodecalactone (B1217428), a significant aroma compound prized for its characteristic fruity and creamy scent profile. This document delves into its chemical and physical properties, natural occurrence, synthesis methodologies, and the biological pathways governing its perception. Detailed experimental protocols and quantitative data are presented to support research and development activities.

Introduction to this compound

This compound (γ-dodecalactone) is a naturally occurring lactone that imparts a rich, sweet, and creamy aroma reminiscent of peaches and apricots.[1] As a 12-carbon γ-lactone with a five-membered cyclic ester and an n-octyl side chain, its structure is responsible for a richer, waxy-creamy peach character compared to shorter-chain lactones.[2] It is a key component in the flavor and fragrance industry, enhancing the sensory profile of a wide array of products, from food and beverages to perfumes and personal care items.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [4][5] |

| Molecular Weight | 198.30 g/mol | [2][6] |

| CAS Number | 2305-05-7 | [2][6] |

| FEMA Number | 2400 | [2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor Profile | Fruity, peach, apricot, creamy, waxy, fatty, sweet | [2][7][8] |

| Density | 0.933 - 0.938 g/mL at 25 °C | [2][9] |

| Refractive Index | 1.451 - 1.456 at 20 °C | [2][4] |

| Boiling Point | 130-132 °C at 1.5 mmHg; ~311 °C at 760 mmHg | [5][6] |

| Melting Point | 17-18 °C | [7] |

| Flash Point | >110 °C | [4][7] |

| Solubility | Soluble in alcohol; water solubility: 41.54 mg/L at 25°C (est.) | [2][7] |

| logP (o/w) | 3.470 - 3.55 | [5][7] |

| Vapor Pressure | 0.002 mmHg at 25 °C (est.) | [7] |

| Sensory Threshold | 8 µg/L for (R)-dodecalactone in red wine | [10][11] |

Natural Occurrence and Concentration

This compound is a natural constituent of many fruits and dairy products, contributing significantly to their characteristic aromas. Its concentration can vary depending on the cultivar, ripeness, and processing conditions.

| Natural Source | Cultivar/Variety | Concentration | Reference(s) |

| Peach (Prunus persica) | Various | Present, key aroma compound | [12][13] |

| Apricot (Prunus armeniaca) | Various | Key aroma compound | [14] |

| Strawberry (Fragaria x ananassa) | Various | Present | [15] |

| Dairy Cream | Raw and Pasteurized | Present, increases with heat treatment | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of this compound.

Chemical Synthesis: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a reliable method for the synthesis of lactones from cyclic ketones.[6][17]

Materials:

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve cyclododecanone in dichloromethane in a round-bottom flask.

-

Slowly add a solution of m-CPBA in dichloromethane to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Biotechnological Production using Yarrowia lipolytica

Yarrowia lipolytica is a yeast species widely used for the biotechnological production of lactones from fatty acid precursors.[18][19][20]

Materials:

-

Yarrowia lipolytica strain (e.g., KKP379)

-

YPGA medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar)

-

YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

-

Biotransformation medium (e.g., 20 g/L peptone, 100 g/L castor oil, 5 g/L Tween 80)

-

1 M Hydrochloric acid (HCl)

-

Shaker incubator

-

Centrifuge

Procedure:

-

Inoculum Preparation: Culture Yarrowia lipolytica on YPGA medium plates for 48 hours at 27 °C. Inoculate a single colony into YPG medium and incubate in a shaker at 27 °C and 140 rpm for 24 hours until the culture reaches the late-logarithmic growth phase.[20]

-

Biotransformation: Inoculate the biotransformation medium with the preculture to an initial OD₆₀₀ of approximately 0.25.[20] Incubate at 27 °C and 140 rpm for 7 days.[20]

-

Lactonization: After the biotransformation, stop the yeast metabolism and induce lactonization of the 4-hydroxyundecanoic acid precursor by adding 1 M HCl to the culture medium to lower the pH.[20]

-

Extraction and Purification: The this compound can be extracted from the culture broth using liquid-liquid extraction with a suitable solvent like diethyl ether.[21] The organic phase is then separated, dried, and the solvent is evaporated to obtain the crude product, which can be further purified.

Extraction from Fruit Matrix for Analysis

Materials:

-

Fruit sample (e.g., peach, apricot)

-

Dichloromethane (analytical grade)

-

Anhydrous sodium sulfate

-

Homogenizer

-

Centrifuge

-

GC vials

Procedure:

-

Homogenize a known weight of the fruit sample.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer and dry it over anhydrous sodium sulfate.

-

The dried extract can then be concentrated and analyzed by GC-MS.[4]

Sensory Evaluation

A trained sensory panel is crucial for characterizing the aroma profile of this compound.

Procedure:

-

Panelist Training: Train panelists to identify and scale the intensity of fruity, creamy, peachy, and other relevant aroma attributes using reference standards.

-

Sample Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., water with a co-solvent, or odorless oil).

-

Evaluation: Present the samples to the panelists in a controlled environment (odor-free, consistent lighting and temperature).[22] Panelists should rate the intensity of each aroma attribute on a structured scale.

-

Data Analysis: Analyze the data statistically to determine the mean intensity ratings for each attribute and to assess the overall aroma profile.

Signaling Pathway for Olfactory Perception

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-mediated signaling cascade.[16][23]

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the quantification of this compound in various matrices.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ScenTree - this compound (CAS N° 2305-05-7) [scentree.co]

- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 7. This compound, 2305-05-7 [thegoodscentscompany.com]

- 8. This compound, 2305-05-7 [perflavory.com]

- 9. mdpi.com [mdpi.com]

- 10. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. HS-SPME-GC–MS Volatile Profile Characterization of Peach (Prunus persica L. Batsch) Varieties Grown in the Eastern Balkan Peninsula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chiral gamma-lactones, key compounds to apricot flavor: sensory evaluation, quantification, and chirospecific analysis in different varieties [agris.fao.org]

- 15. Frontiers | Genomic Characterization of the Fruity Aroma Gene, FaFAD1, Reveals a Gene Dosage Effect on γ-Decalactone Production in Strawberry (Fragaria × ananassa) [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. US5032513A - Process for the preparation of gamma and delta lactones - Google Patents [patents.google.com]

- 22. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 23. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of γ-Dodecalactone via Microbial Fermentation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-dodecalactone (γ-dodecalactone) is a naturally occurring flavor compound with a characteristic fruity, peach-like aroma, making it a valuable ingredient in the food, beverage, and cosmetic industries.[1] Consumer preference for natural products has driven the development of biotechnological methods for its synthesis, with microbial fermentation emerging as a promising and sustainable alternative to chemical synthesis.[2][3] This document provides detailed application notes and protocols for the synthesis of γ-dodecalactone through microbial fermentation, focusing on the biotransformation of hydroxy fatty acids by various yeast species.

The primary microbial route for γ-dodecalactone production involves the peroxisomal β-oxidation of precursors such as ricinoleic acid, the main component of castor oil, or 10-hydroxystearic acid.[1][4] Various yeast strains, particularly Yarrowia lipolytica and Waltomyces lipofer, have been effectively utilized for this biotransformation.[2][4][5] This process offers a "natural" pathway to γ-dodecalactone, aligning with current market demands.

Biochemical Pathway

The microbial synthesis of γ-dodecalactone from hydroxy fatty acid precursors proceeds via the peroxisomal β-oxidation pathway. The key steps involve the activation of the fatty acid to its coenzyme A (CoA) ester, followed by several cycles of β-oxidation, which shorten the carbon chain by two carbons in each cycle. The intermediate, 4-hydroxydodecanoic acid, is then converted to γ-dodecalactone through lactonization.[4]

Caption: Biochemical pathway of γ-dodecalactone synthesis.

Data Presentation: Quantitative Summary of γ-Dodecalactone Production

The following tables summarize quantitative data from various studies on the microbial production of γ-dodecalactone, providing a comparative overview of different microorganisms, substrates, and process parameters.

| Microorganism | Substrate | Substrate Conc. (g/L) | γ-Dodecalactone Conc. (g/L) | Productivity (mg/L/h) | Conversion Yield (%, g/g) | Reference |

| Yarrowia lipolytica | 10-Hydroxystearic acid | 14.4 | 3.5 | 194 | 24.3 | [4] |

| Waltomyces lipofer (permeabilized) | 10-Hydroxystearic acid | 60 | 46 | 1533 | 76.7 | [4] |

| Mortierella isabellina | Dodecanoic acid | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Parameter | Optimal Value | Microorganism | Substrate | Reference |

| pH | 6.5 | Waltomyces lipofer | 10-Hydroxystearic acid | [4] |

| Temperature | 35°C | Waltomyces lipofer | 10-Hydroxystearic acid | [4] |

| Agitation | 200 rpm | Waltomyces lipofer | 10-Hydroxystearic acid | [4] |

| Cell Concentration | 30 g/L | Waltomyces lipofer | 10-Hydroxystearic acid | [4] |

| Substrate Concentration | 60 g/L | Waltomyces lipofer | 10-Hydroxystearic acid | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial synthesis of γ-dodecalactone.

Protocol 1: Inoculum Preparation

-

Culture Strain: Culture the selected yeast strain (e.g., Yarrowia lipolytica) on an appropriate agar (B569324) medium.

-

Seed Flask: Transfer a loopful of the culture to a seed flask containing a suitable growth medium (e.g., YPG medium: 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose).[6]

-

Incubation: Incubate the seed flask at 27°C with shaking at 140 rpm for 24-48 hours, or until the culture reaches the logarithmic growth phase.[6][7]

Protocol 2: Microbial Fermentation/Biotransformation

Caption: General experimental workflow for γ-dodecalactone production.

-

Fermenter Setup: Sterilize the production medium in the fermenter. A typical medium for biotransformation may contain the precursor substrate (e.g., 10-hydroxystearic acid or castor oil), a nitrogen source, and mineral salts. For example, a medium could contain 50 g/L of castor oil, 20 g/L of peptone, and 5 g/L of Tween 20.[6]

-

Inoculation: Inoculate the production medium with the prepared seed culture to an initial optical density (OD600) of approximately 0.25.[6]

-

Fermentation Conditions:

-

pH: Maintain the pH at a constant level, for instance, 6.5, using a suitable buffer or automated addition of acid/base.[4]

-

Temperature: Control the temperature at the optimal level for the specific microorganism, for example, 35°C.[4]

-

Agitation and Aeration: Set the agitation and aeration rates to ensure sufficient oxygen transfer, for instance, 200 rpm.[4]

-

-

Substrate Feeding: The substrate can be added at the beginning of the fermentation or fed in batches to avoid potential toxicity to the microorganisms.

-

Monitoring: Monitor the fermentation process by taking periodic samples to measure cell growth, substrate consumption, and product formation.

-